Lipophilicity Advantage Over Simpler Alkoxy Analogs for CNS Drug Design
The predicted LogP of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is 3.7791 [1]. This is substantially higher than the LogP of a comparable compound with a methoxymethoxy group, 4-bromo-1-methoxy-2-(methoxymethoxy)benzene, which has a predicted LogP of approximately 2.2 . The increased lipophilicity is critical for enhancing passive permeability across biological membranes, a key requirement for central nervous system (CNS) drug candidates, and is directly linked to the cyclopentyloxy substituent [2].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 3.7791 |
| Comparator Or Baseline | 4-bromo-1-methoxy-2-(methoxymethoxy)benzene (CAS 623550-16-3): Predicted LogP ~2.2 |
| Quantified Difference | 1.5791 units |
| Conditions | Predicted using computational methods (e.g., ACD/Labs Percepta) |
Why This Matters
Higher LogP correlates with improved passive permeability, which is essential for CNS drug candidates to cross the blood-brain barrier effectively.
- [1] yybyy.com. 4-溴-2-(环戊基氧基)苯甲醚 4-bromo-2-cyclopentyloxy-1-methoxybenzene CAS号138509-45-2分子式、结构式、MSDS、物化性质、用途. View Source
- [2] Bentham Science. SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. View Source
